BenchChemオンラインストアへようこそ!

(R)-2-methylbut-3-enoic acid

Chiral Building Block Asymmetric Synthesis Pharmaceutical Intermediate

(R)-2-Methylbut-3-enoic acid (CAS 20626-49-7) is a chiral C5 unsaturated carboxylic acid with a molecular formula of C₅H₈O₂ and a molecular weight of 100.12 g/mol. It features a stereocenter at the C-2 position, a terminal alkene, and a free carboxyl group, making it a versatile intermediate for asymmetric synthesis, pharmaceutical building blocks, and specialty chemical production.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
Cat. No. B8754127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-methylbut-3-enoic acid
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC(C=C)C(=O)O
InChIInChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3-4H,1H2,2H3,(H,6,7)/t4-/m1/s1
InChIKeyGQWNPIKWYPQUPI-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (R)-2-Methylbut-3-enoic Acid: CAS 20626-49-7 Sourcing and Characterization


(R)-2-Methylbut-3-enoic acid (CAS 20626-49-7) is a chiral C5 unsaturated carboxylic acid with a molecular formula of C₅H₈O₂ and a molecular weight of 100.12 g/mol [1]. It features a stereocenter at the C-2 position, a terminal alkene, and a free carboxyl group, making it a versatile intermediate for asymmetric synthesis, pharmaceutical building blocks, and specialty chemical production [2]. Its primary differentiation from the racemic mixture (CAS 53774-20-2) and the (S)-enantiomer (CAS 59014-11-8) lies in its specific stereochemical configuration, which is critical for applications requiring defined chirality, such as the synthesis of Factor XIa inhibitor milvexian [3].

Why (R)-2-Methylbut-3-enoic Acid Cannot Be Substituted by Racemic or (S)-Enantiomer Forms


Generic substitution of (R)-2-methylbut-3-enoic acid with its racemate or (S)-enantiomer is not scientifically valid for stereochemically demanding applications. The (R)-configuration is explicitly required in the synthesis of milvexian (BMS-986177), a phase II clinical candidate, where the chiral integrity of the intermediate directly impacts the final drug's stereochemical purity and biological activity [1]. In contrast, the (S)-enantiomer has been employed in the enantioselective synthesis of (3S,3aS,7aR)-wine lactone, demonstrating that the two enantiomers are not interchangeable and lead to entirely different product outcomes [2]. Even subtle differences in enantiomeric excess (ee) can result in measurable variations in downstream synthetic yield and product quality, as evidenced by asymmetric hydrogenation achieving >90% ee for the (R)-form under mild conditions .

Quantitative Differentiation of (R)-2-Methylbut-3-enoic Acid vs. Comparator Compounds


Stereochemical Configuration Determines Synthetic Utility: (R) vs. (S) Enantiomer

The (R)-enantiomer is the required chiral building block for the synthesis of milvexian (BMS-986177), a Factor XIa inhibitor in phase II clinical trials [1]. In contrast, the (S)-enantiomer is employed for the synthesis of wine lactone, a key flavor compound [2]. This divergent application profile underscores that the two enantiomers are not functionally interchangeable; the (R)-form provides access to a high-value therapeutic intermediate, while the (S)-form serves a different commercial market.

Chiral Building Block Asymmetric Synthesis Pharmaceutical Intermediate

Enantiomeric Excess (ee) in Asymmetric Synthesis: (R)-Form Achieves >90% ee

Rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated precursors using chiral phosphine-rhodium complexes (e.g., DuPhos ligands) provides the (R)-enantiomer with enantiomeric excess (ee) >90% under mild conditions (25 °C, 50 psi H₂) . This level of stereoselectivity is critical for pharmaceutical applications where even minor enantiomeric impurities can alter biological activity. In comparison, the racemic mixture (CAS 53774-20-2) has a defined ee of 0% and would require additional chiral resolution to isolate the active enantiomer.

Asymmetric Catalysis Enantiomeric Excess Process Chemistry

Physicochemical Property Comparison: (R)-Enantiomer vs. Racemic Mixture

The racemic 2-methylbut-3-enoic acid (CAS 53774-20-2) has a reported boiling point of 176.7±9.0 °C at 760 mmHg, a density of 0.968 g/mL at 20 °C, and a refractive index of n20/D 1.424 . The (R)-enantiomer (CAS 20626-49-7) exhibits a computed density of 1.0±0.1 g/cm³ and a boiling point of 176.7±9.0 °C at 760 mmHg . The slight density difference (~0.032 g/cm³) may reflect the influence of absolute configuration on intermolecular packing, though both compounds share similar volatility, which is important for storage and handling considerations.

Physicochemical Properties Boiling Point Density

Biological Activity Divergence: Lipoxygenase Inhibition Potential

2-Methylbut-3-enoic acid has been described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, also exhibiting weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, along with antioxidant properties in fats and oils [1]. While the specific enantiomer responsible for this activity is not always specified in the primary literature, the stereochemical dependence of enzyme-inhibitor interactions suggests that the (R)-enantiomer may possess distinct IC₅₀ values compared to the (S)-enantiomer. However, direct comparative IC₅₀ data for the two enantiomers is currently lacking in the public domain.

Lipoxygenase Inhibition Anti-inflammatory Antioxidant

Recommended Application Scenarios for (R)-2-Methylbut-3-enoic Acid


Milvexian (FXIa Inhibitor) Intermediate Synthesis

The (R)-enantiomer is the unequivocal choice for the synthesis of the Factor XIa inhibitor milvexian (BMS-986177). The scale-up manufacturing process specifically relies on the (R)-configured side chain intermediate to ensure the correct stereochemistry of the final macrocyclic drug [1]. Using the racemate or (S)-enantiomer would result in a failed synthesis or require additional chiral separation, making (R)-2-methylbut-3-enoic acid a mandatory procurement item for any group developing or manufacturing this clinical candidate.

Chiral Building Block for Asymmetric Total Synthesis

For academic and industrial laboratories engaged in the total synthesis of chiral natural products or pharmaceuticals, the (R)-enantiomer provides a defined stereocenter that can be carried through multi-step sequences without erosion. The demonstrated ability to achieve >90% ee via asymmetric hydrogenation ensures that the starting material can be obtained with high stereochemical integrity, which is essential for complex target molecules where multiple chiral centers must be controlled.

Enantioselective Derivatization and Specialty Chemical Production

The combination of a free carboxylic acid and a terminal alkene in a chiral scaffold allows for diverse derivatization: esterification, amidation, and olefin metathesis are all feasible. When chirality must be retained in the final product (e.g., chiral ligands, specialty monomers, or analytical standards), procurement of the (R)-enantiomer ensures that the stereochemical information is encoded in the building block from the outset, avoiding the yield losses associated with classical resolution [2].

Biochemical and Pharmacological Research

Although quantitative comparative biological data between enantiomers are sparse, the reported lipoxygenase inhibitory activity of 2-methylbut-3-enoic acid [3] motivates the procurement of the single (R)-enantiomer for structure-activity relationship (SAR) studies. Using a stereochemically defined compound eliminates the confounding factor of the opposite enantiomer, enabling researchers to attribute observed effects to the correct stereoisomer with confidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-methylbut-3-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.